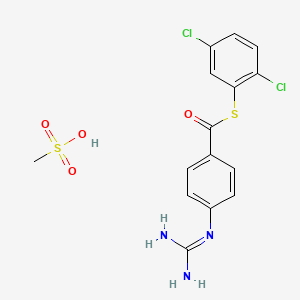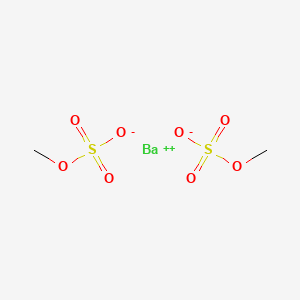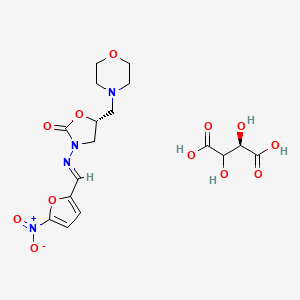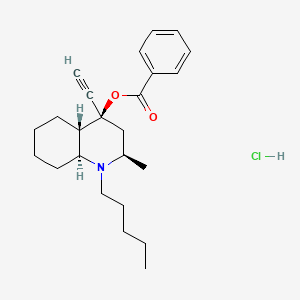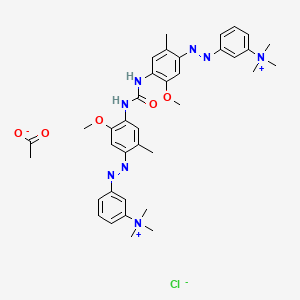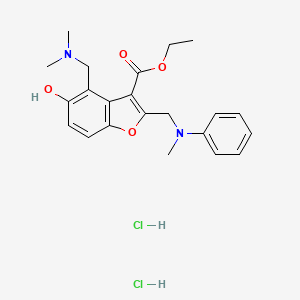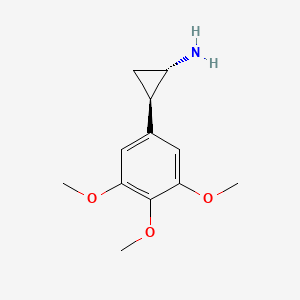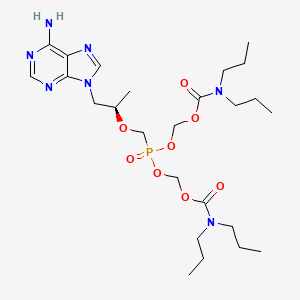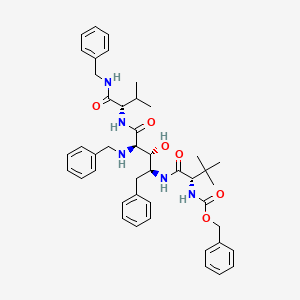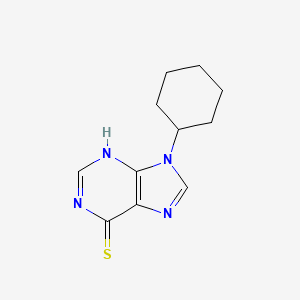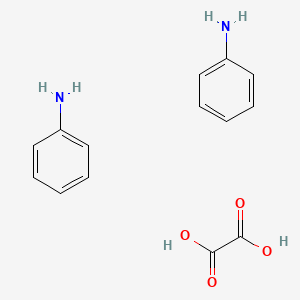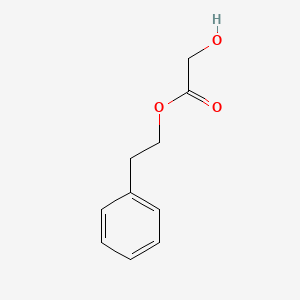
Acetic acid, hydroxy-, 2-phenylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, hydroxy-, 2-phenylethyl ester, also known as 2-phenylethyl acetate, is an organic compound with the molecular formula C10H12O2. It is a colorless liquid with a pleasant floral odor, often described as having a rose-like fragrance. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylethyl acetate can be synthesized through the esterification of acetic acid with 2-phenylethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, 2-phenylethyl acetate is produced by heating acetic acid and 2-phenylethanol in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. This method ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethyl acetate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Acetic acid and 2-phenylethanol.
Oxidation: Phenylacetic acid and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-phenylethyl acetate exerts its effects involves its interaction with olfactory receptors in the nasal cavity. These receptors are part of the G-protein coupled receptor family, which, upon binding with the compound, initiate a signal transduction pathway leading to the perception of its characteristic floral scent . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
2-Phenylethyl acetate can be compared with other similar esters:
Phenethyl alcohol: Similar in structure but lacks the acetate group, resulting in different olfactory properties.
Benzyl acetate: Another ester with a similar floral scent but derived from benzyl alcohol instead of 2-phenylethanol.
Methyl salicylate: Known for its wintergreen scent, it differs in both structure and olfactory characteristics.
These comparisons highlight the unique properties of 2-phenylethyl acetate, particularly its distinct floral fragrance and its applications in various industries.
Eigenschaften
CAS-Nummer |
72928-38-2 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
2-phenylethyl 2-hydroxyacetate |
InChI |
InChI=1S/C10H12O3/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI-Schlüssel |
GCWBOYJHPSTLAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCOC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


